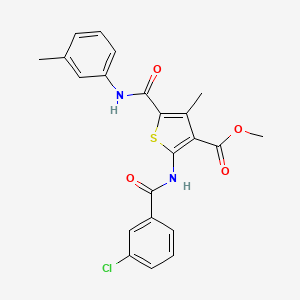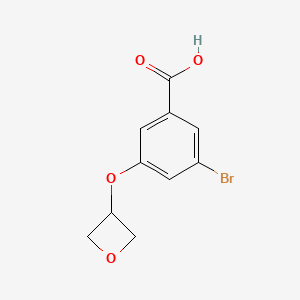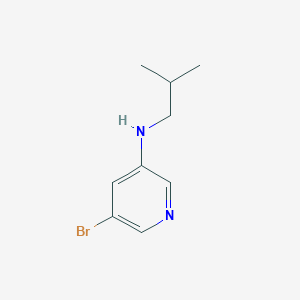
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group in organic synthesis, particularly in the field of peptide chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the Fmoc-protected amino acid is then esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Chemistry: This method can be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are used to isolate the final product.
化学反応の分析
Types of Reactions
Benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Ester Hydrolysis: The benzyl ester can be hydrolyzed to yield the free carboxylic acid using hydrogenation or acidic conditions.
Substitution Reactions: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: Hydrogenation using palladium on carbon (Pd/C) or acidic hydrolysis with hydrochloric acid.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the benzyl ester yields the free carboxylic acid.
Substituted Derivatives: Depending on the substituents introduced, various derivatives can be formed.
科学的研究の応用
Benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Bioconjugation: The compound can be used to link biomolecules through its reactive functional groups.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound can be used in the development of novel materials with specific properties.
作用機序
The mechanism of action of benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
Boc-Protected Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group.
Cbz-Protected Amino Acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.
Uniqueness
Benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate is unique due to the following reasons:
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in peptide synthesis.
Ease of Removal: The Fmoc group can be removed under mild basic conditions, which is advantageous in multi-step synthesis processes.
Versatility: The compound can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C26H25NO5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate |
InChI |
InChI=1S/C26H25NO5/c28-15-14-24(25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,30) |
InChIキー |
UWNSAAASVHRAAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)



![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)



![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)


![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)


